(3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13804433
InChI: InChI=1S/C18H16N2O/c1-2-5-13-12(4-1)10-16-17(13)20-18(21-16)15-7-3-6-14(19-15)11-8-9-11/h1-7,11,16-17H,8-10H2/t16-,17+/m1/s1
SMILES: C1CC1C2=NC(=CC=C2)C3=NC4C(O3)CC5=CC=CC=C45
Molecular Formula: C18H16N2O
Molecular Weight: 276.3 g/mol

(3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole

CAS No.:

Cat. No.: VC13804433

Molecular Formula: C18H16N2O

Molecular Weight: 276.3 g/mol

* For research use only. Not for human or veterinary use.

(3aS,8aR)-2-(6-Cyclopropylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole -

Specification

Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
IUPAC Name (3aR,8bS)-2-(6-cyclopropylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Standard InChI InChI=1S/C18H16N2O/c1-2-5-13-12(4-1)10-16-17(13)20-18(21-16)15-7-3-6-14(19-15)11-8-9-11/h1-7,11,16-17H,8-10H2/t16-,17+/m1/s1
Standard InChI Key MJMCYBCLMPPPCY-SJORKVTESA-N
Isomeric SMILES C1CC1C2=NC(=CC=C2)C3=N[C@@H]4[C@H](O3)CC5=CC=CC=C45
SMILES C1CC1C2=NC(=CC=C2)C3=NC4C(O3)CC5=CC=CC=C45
Canonical SMILES C1CC1C2=NC(=CC=C2)C3=NC4C(O3)CC5=CC=CC=C45

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the indeno-oxazole class, featuring a bicyclic framework fused with a pyridine ring. Its molecular formula is C₁₈H₁₆N₂O, with a molecular weight of 276.3 g/mol . The IUPAC name, (3aR,8bS)-2-(6-cyclopropylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d] oxazole, reflects its stereospecific configuration at the 3a and 8a positions.

Key Structural Attributes:

  • Indeno[1,2-d]oxazole Core: A fused bicyclic system combining benzene and oxazole rings, providing rigidity and planar aromaticity.

  • Cyclopropylpyridine Substituent: A pyridine ring substituted at the 6-position with a cyclopropane group, introducing steric strain and electronic modulation.

  • Chirality: The (3aS,8aR) configuration imposes stereochemical constraints critical for interactions in asymmetric synthesis or biological systems .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step approach involving:

  • Oxazole Ring Formation: Likely via cyclization of an appropriately substituted amide or through [2+3] cycloaddition strategies.

  • Pyridine Functionalization: Introduction of the cyclopropyl group at the pyridine’s 6-position using cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Stereochemical Control: Asymmetric catalysis or chiral resolution to achieve the (3aS,8aR) configuration.

Industrial-Scale Production

Suppliers such as Reagentia offer the compound in research quantities (100 mg to 1 g), with pricing scaling from €323.32 (100 mg) to €1,209.78 (1 g) . The absence of bulk pricing data implies current use is restricted to exploratory laboratories rather than industrial applications.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₁₆N₂O
Molecular Weight276.3 g/mol
Optical RotationNot publicly disclosed-
Melting PointUndetermined-
SolubilityLikely polar aprotic solventsInference

The compound’s solubility profile is inferred from structural analogs, suggesting moderate solubility in dichloromethane (CH₂Cl₂) and dimethyl sulfoxide (DMSO) . Stability under standard laboratory conditions is presumed due to its aromatic stabilization and lack of reactive functional groups.

Research Findings and Biological Activity

Anticancer Activity

Indeno-oxazole analogs interfere with microtubule assembly (e.g., combretastatin analogs), suggesting possible antiproliferative effects. Molecular docking studies could elucidate binding to β-tubulin .

SupplierPackage SizePrice (Excl. VAT)Catalog Number
Reagentia 100 mg€323.32R0201X7,100mg
Reagentia 250 mgNot disclosedR0201X7,250mg
Reagentia 1 g€1,209.78R0201X7,1g

The compound is labeled “For research use only”, excluding human or veterinary applications. Regulatory filings (e.g., REACH, TSCA) are undisclosed, typical for early-stage research chemicals.

Future Research Directions

  • Pharmacological Profiling: Screen against kinase panels and cancer cell lines.

  • Synthetic Methodology: Develop asymmetric routes to improve enantiomeric excess.

  • Materials Characterization: Investigate photophysical properties for optoelectronic applications.

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